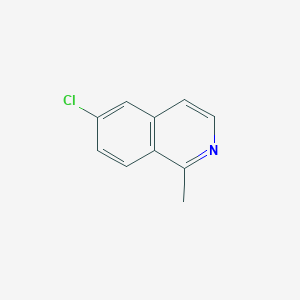

6-Chloro-1-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBXFZBISJHABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Chemistry of 6 Chloro 1 Methylisoquinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 6-Chloro-1-methylisoquinoline ring system primarily occurs on the benzene (B151609) portion of the molecule. The isoquinoline (B145761) nitrogen deactivates the pyridine (B92270) ring towards electrophilic attack. The regioselectivity of the substitution is dictated by the directing effects of the existing substituents.

The chloro group at the C-6 position is an electron-withdrawing group via its inductive effect (-I) and a weak deactivating director. It directs incoming electrophiles to the C-5 and C-8 positions. The methyl group at the C-1 position exerts a weak electron-donating effect (+I), which also influences the substitution pattern.

The outcome of these reactions can be influenced by kinetic versus thermodynamic control. For instance, the nitration of this compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) demonstrates this principle. Under kinetically controlled conditions at 0°C, the reaction predominantly yields the 5-nitro derivative. In contrast, under thermodynamically controlled conditions at 80°C, the 8-nitro derivative is the favored product, likely due to reduced steric hindrance.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Temperature | Major Product(s) | Control |

| Nitration | HNO₃/H₂SO₄ | 0°C | 5-Nitro derivative | Kinetic |

| Nitration | HNO₃/H₂SO₄ | 80°C | 8-Nitro derivative | Thermodynamic |

This table illustrates the influence of reaction temperature on the regiochemical outcome of the nitration of this compound, as dictated by kinetic and thermodynamic factors.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom at the C-6 position of this compound is susceptible to nucleophilic aromatic substitution (SNA_r). This allows for the introduction of a variety of functional groups at this position. The reaction is facilitated by the electron-withdrawing nature of the isoquinoline ring system.

A notable example is the reaction with amines. This compound reacts with benzylamine (B48309) in dimethyl sulfoxide (B87167) (DMSO) at 60°C to produce 6-benzylamino-1-methylisoquinoline in good yields, typically ranging from 75–85%. Other nucleophiles, such as thiols, can also be employed to displace the chloro group, generally under basic conditions.

Table 2: Nucleophilic Substitution of this compound

| Nucleophile | Reagents/Conditions | Product | Yield (%) |

| Benzylamine | DMSO, 60°C | 6-Benzylamino-1-methylisoquinoline | 75–85 |

| Various Amines | Basic Conditions | 6-Amino-1-methylisoquinoline derivatives | - |

| Thiols | Basic Conditions | 6-Thio-1-methylisoquinoline derivatives | - |

This table summarizes representative nucleophilic substitution reactions at the C-6 position of this compound, highlighting the conditions and products.

Oxidation and Reduction Pathways of the Isoquinoline Core

The this compound scaffold can undergo both oxidation and reduction, targeting either the substituents or the heterocyclic core itself.

Oxidation: The methyl group at the C-1 position is susceptible to oxidation. Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions converts the methyl group into a carboxylic acid, yielding 6-Chloro-1-isoquinolinecarboxylic acid with yields around 60-70%. masterorganicchemistry.com Milder oxidizing agents, such as hydrogen peroxide or peracids, can lead to the formation of the corresponding N-oxide without affecting the methyl group.

Reduction: The isoquinoline ring can be reduced under various conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas (1 atm) leads to the saturation of the pyridine ring, forming the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. samaterials.com Other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used to achieve different degrees of reduction.

Table 3: Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagents | Product | Yield (%) |

| Oxidation | KMnO₄, H₂SO₄ | 6-Chloro-1-isoquinolinecarboxylic acid | 60–70 |

| Oxidation | Hydrogen peroxide, Peracids | This compound N-oxide | - |

| Reduction | Pd/C, H₂ (1 atm) | 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | - |

| Reduction | LiAlH₄ or NaBH₄ | Reduced isoquinoline derivatives | - |

This table details key oxidative and reductive transformations of this compound, specifying reagents and resulting products.

Advanced C-H Functionalization Strategies

Recent advances in synthetic methodology have enabled direct C-H functionalization, providing novel routes to modify the isoquinoline core with high selectivity.

A novel strategy for the meta-C-H alkylation (at the C-4 position) of isoquinolines involves a phosphite-mediated photochemical rearrangement. rsc.orgresearchgate.net This method proceeds through the initial N-alkylation of the isoquinoline, followed by a photochemical rsc.orgchemrxiv.org N-to-C rearrangement of the alkyl group. rsc.orgnih.gov This approach is significant as it circumvents the inherent ortho/para-directing nature of the nitrogen heterocycle. chemrxiv.org

This photochemical method has been successfully applied to 1-methylisoquinoline (B155361) substrates, indicating its potential applicability to this compound. rsc.org The reaction tolerates a variety of functional groups and works with primary, secondary, and tertiary alkyl groups. chemrxiv.orgrsc.org The process involves the formation of an enamine-type intermediate from which a C-N bond is cleaved in the singlet excited state, facilitating the alkyl group migration. rsc.orgnih.gov This strategy represents a significant advancement in the site-selective functionalization of isoquinoline derivatives. researchgate.net

Another powerful method for achieving C-4 alkylation of isoquinolines utilizes a temporary dearomatization strategy. nih.gov This metal- and activating-group-free approach involves the reaction of the isoquinoline with a nucleophilic reagent, such as benzoic acid, and an electrophile like a vinyl ketone. nih.gov

The proposed mechanism involves the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate, which then acts as a nucleophile, attacking the vinyl ketone to afford the C-4 alkylated product after elimination and rearomatization. nih.gov Importantly, this reaction shows tolerance for substituents at the C-5 through C-8 positions. nih.gov Specifically, a related C-4 halogenation method using a Boc₂O-mediated dearomatization strategy has been shown to be effective for C-6 substituted isoquinolines, including those with a chloro substituent, affording the desired products in moderate to good yields (39-72%). acs.org This provides strong evidence for the viability of applying this C-4 alkylation strategy to the this compound scaffold.

Late-Stage Functionalization for Analog Generation

Late-stage functionalization (LSF) provides an efficient strategy for modifying complex molecules like this compound at a late point in a synthetic sequence, allowing for the rapid generation of analogs with diverse properties. clockss.org This approach avoids the need for lengthy de novo synthesis for each new derivative. One of the most powerful techniques in LSF is the direct functionalization of carbon-hydrogen (C–H) bonds. clockss.orgtandfonline.com

For the this compound core, transition-metal-catalyzed C–H activation is a key methodology. For instance, rhodium-catalyzed C–H activation can enable direct functionalization of the aromatic ring system, allowing for the introduction of new substituents without pre-installed functional groups. wikipedia.org This method is particularly valuable as it can be directed to specific positions on the isoquinoline core, offering regioselective control over the derivatization process. The chloro and methyl groups on the starting scaffold influence the electronic and steric environment, guiding the regioselectivity of these C-H functionalization reactions. This approach is highly amenable to creating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry. clockss.org

Heterocyclic Annulation and Coupling Reactions

The inherent reactivity of the 1-methylisoquinoline system facilitates various annulation and coupling reactions, leading to the construction of complex, fused heterocyclic systems. These reactions often exploit the reactivity of the nitrogen atom and the activated C1-methyl group.

The 1-methylisoquinoline core is a key precursor for synthesizing fused triazolo- and thiadiazole-containing heterocycles. The reaction of 1-methylisoquinoline with hydrazonoyl halides is a common method to construct the wikipedia.orggoogle.comacs.orgtriazolo[3,4-a]isoquinoline system. nih.govgoogle.com This transformation can be promoted using various conditions, including microwave irradiation in the presence of chitosan (B1678972) as an eco-friendly catalyst, which proceeds via a cycloaddition mechanism. nih.gov

Similarly, thiadiazolyl isoquinoline derivatives can be synthesized from 1-methylisoquinoline. This typically involves an initial reaction with an arylisothiocyanate to form a thioanilide intermediate. nih.gov This intermediate then undergoes a cyclization reaction with hydrazonoyl halides to yield the final google.comacs.orgthiadiazolyl isoquinoline product. nih.gov These reactions provide robust pathways to novel heterocyclic scaffolds with potential biological activities. nih.gov

| Fused System | Starting Materials | Key Reagents/Conditions | Reference(s) |

| wikipedia.orggoogle.comacs.orgTriazolo[3,4-a]isoquinolines | 1-Methylisoquinoline, Hydrazonoyl Halides | Chitosan, Microwave Irradiation | nih.gov, google.com |

| google.comacs.orgThiadiazolyl Isoquinolines | 1-Methylisoquinoline, Arylisothiocyanates, Hydrazonoyl Halides | Triethylamine, Chloroform (B151607) | , nih.gov |

This table summarizes common synthetic routes to fused heterocyclic systems from 1-methylisoquinoline derivatives.

The benzo[a]quinolizine core, a structure found in various natural alkaloids, can be synthesized from 1-methylisoquinoline derivatives through a one-pot reaction. google.com This transformation is achieved by reacting 1-methylisoquinoline with an arylidinemalononitrile in the presence of a base like piperidine. google.com The reaction is believed to proceed through an initial Michael addition of the 1-methyl group to the activated alkene of the arylidinemalononitrile. google.com This is followed by an intramolecular cyclization and subsequent aromatization, likely through the elimination of a hydrogen molecule, to furnish the final benzo[a]quinolizine product. google.com This method provides a straightforward and efficient route to these complex polycyclic systems from simple precursors. google.com

Pyrrolo[2,1-a]isoquinolines are a significant class of nitrogen-containing heterocycles found in many bioactive natural products. Their synthesis is often achieved via [3+2] cycloaddition reactions, a powerful tool for constructing five-membered rings. A common strategy involves the generation of an isoquinolinium ylide from the parent isoquinoline (e.g., by reaction with a 2-bromoacetophenone), which then reacts with a dipolarophile. This cycloaddition provides a direct and efficient route to the pyrrolo[2,1-a]isoquinoline (B1256269) skeleton. Alternative methods include mechanochemical multicomponent reactions followed by a TMSOTf-catalyzed cyclization, which allows for the generation of structural diversity under mild conditions. acs.org These synthetic methodologies have been extensively developed due to the pharmaceutical importance of the target scaffold.

Reactions Involving N-Oxide Intermediates

The nitrogen atom of the isoquinoline ring can be readily oxidized to form an N-oxide intermediate. wikipedia.org This transformation is typically accomplished using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). The resulting this compound N-oxide exhibits altered reactivity compared to the parent heterocycle. The N-oxide group activates the heterocyclic ring for both nucleophilic and electrophilic attack.

For instance, isoquinoline N-oxides can undergo regioselective chlorination at the C2 position using reagents like triphenylphosphine (B44618) (PPh3) in combination with trichloroacetonitrile (B146778) (Cl3CCN). Furthermore, the N-oxide functionality can act as an internal oxidant and a directing group in transition-metal-catalyzed C-H activation reactions, enabling functionalization at positions that are otherwise difficult to access.

Reactivity of Isoquinoline Quinone Derivatives

The this compound scaffold can be converted into highly reactive isoquinoline quinone derivatives. For example, multistep sequences starting from substituted acetophenones can yield 1-chloro-4-methylisoquinoline-5,8-quinones. These quinones are valuable intermediates in the synthesis of complex polycyclic structures.

A key reaction of these quinone derivatives is their participation as dienophiles in Diels-Alder cycloadditions. The reaction of a 1-chloro-4-methylisoquinoline-5,8-quinone with a diene like homophthalic anhydride (B1165640) leads to the formation of tetracyclic naphtho[2,3-g]isoquinoline-5,12-quinones. In another example, oxidation of a dihydroxyisoquinolinone precursor with silver(I) oxide (Ag2O) can produce a 6-chloro-2-methylisoquinoline-1,5,8(2H)-trione, a reactive quinone system. The chloro substituent on these quinone rings is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as amines, to further elaborate the molecular structure.

| Quinone Derivative | Synthetic Precursor(s) | Key Reactions | Product Type | Reference(s) |

| 1-Chloro-4-methylisoquinoline-5,8-quinone | Substituted Acetophenones | Diels-Alder Cycloaddition | Naphtho[2,3-g]isoquinoline-5,12-quinones | |

| 6-Chloro-2-methylisoquinoline-1,5,8(2H)-trione | 7-Chloro-5,8-dihydroxy-2-methylisoquinolin-1(2H)-one | Oxidation (Ag2O) | Isoquinoline Trione | |

| 1-Amino substituted hydroxy tetracyclic quinones | 1-Chloro substituted hydroxy tetracyclic quinones | Nucleophilic Substitution | Functionalized Tetracyclic Quinones |

This table highlights the synthesis and reactivity of key isoquinoline quinone derivatives.

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including 6-Chloro-1-methylisoquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the substitution pattern of the isoquinoline (B145761) core by analyzing the chemical shifts and coupling constants of the hydrogen atoms. In a typical ¹H NMR spectrum of this compound, the aromatic protons resonate in the downfield region, generally between δ 7.5 and 8.5 ppm. whiterose.ac.uk The methyl group at the C1 position typically appears as a singlet further upfield. whiterose.ac.uk

A study detailing the synthesis of this compound reported the following ¹H NMR spectral data in deuterated chloroform (B151607) (CDCl₃) at 300 MHz: a doublet at δ 8.40 (1H, J = 5.8 Hz), a doublet at δ 8.04 (1H, J = 9.0 Hz), a doublet at δ 7.77 (1H, J = 2.1 Hz), and a doublet of doublets at δ 7.52 (1H). whiterose.ac.uk The presence of these distinct signals and their coupling patterns confirms the specific arrangement of protons on the chlorinated isoquinoline ring.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.40 | d | 5.8 | 1H |

| 8.04 | d | 9.0 | 1H |

| 7.77 | d | 2.1 | 1H |

| 7.52 | dd | - | 1H |

Solvent: CDCl₃, Frequency: 300 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) provides crucial information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum help to identify the different carbon environments within this compound, including the quaternary carbons and those bearing substituents. For instance, research on related isoquinoline derivatives shows that the carbon atoms of the aromatic rings typically resonate between δ 118 and 159 ppm, while the methyl carbon appears at a much higher field. whiterose.ac.uk

While a specific ¹³C NMR spectrum for this compound was not detailed in the provided search results, analysis of analogous compounds such as 6-bromo-1-methylisoquinoline (B1377942) reveals characteristic shifts. For the bromo-analogue, the observed ¹³C NMR signals in CDCl₃ at 75 MHz were: δ 158.8 (C), 142.7 (CH), 137.1 (C), 130.6 (CH), 129.3 (CH), 127.4 (CH), 125.9 (C), 124.7 (C), 118.3 (CH), and 22.3 (CH₃). whiterose.ac.uk These values provide a strong reference for the expected chemical shifts in this compound, with minor variations anticipated due to the differing electronegativity of chlorine versus bromine.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the precise molecular formula. The calculated mass for the protonated molecule [M+H]⁺ of this compound (C₁₀H₉ClN) is approximately 178.05. Experimental HRMS data for analogous compounds, such as 6-bromo-1-methylisoquinoline, show excellent agreement between the calculated and found m/z values, validating the assigned structure. whiterose.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing reaction intermediates in solution. In the synthesis of isoquinolines, ESI-MS can be employed to detect and characterize transient species, providing valuable mechanistic insights. rsc.org For instance, in rhodium-catalyzed annulation reactions to form isoquinoline derivatives, ESI-MS analysis of the reaction mixture can help identify key intermediates and metal complexes involved in the catalytic cycle. whiterose.ac.ukrsc.org This technique is crucial for understanding the step-by-step formation of the isoquinoline scaffold.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of reaction products and the identification of byproducts. In the context of this compound synthesis, GC-MS can be used to monitor the progress of the reaction and to identify any side products, such as dechlorinated isomers (e.g., 1-methylisoquinoline). The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. This is particularly useful for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.3. Infrared (IR) Spectroscopy for Functional Group Identification pg.edu.plcsic.es 4.4. Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography) pg.edu.pldocbrown.inforsc.orgcsic.es

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Mechanistic Investigations of Chemical Transformations Involving Substituted Isoquinolines

Elucidation of Reaction Pathways and Identification of Key Intermediates

The synthesis of the isoquinoline (B145761) core and its derivatives proceeds through a variety of reaction pathways, often involving distinct and characterizable intermediates. Mechanistic studies have been crucial in identifying these transient species and mapping their progression to the final products.

A versatile method for synthesizing substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov Mechanistic considerations suggest that this transformation proceeds through key intermediates such as imido and tert-butylamido anions. nih.gov It is speculated that the tert-butylamido anion can undergo further reaction via proton transfer to form a highly conjugated eneamido anion, which can then be trapped by various electrophiles to yield a diverse array of substituted isoquinolines. nih.gov

In nickel-catalyzed syntheses of 1,3,4-trisubstituted isoquinolines from ortho-haloketoximes and alkynes, the corresponding isoquinoline N-oxide has been identified as a key intermediate along the cyclization reaction pathway. nih.gov Similarly, in the synthesis of pyrrolo[2,3-c]isoquinolines via the aza-Diels–Alder reaction of benzyne (B1209423) with arylideneaminopyrroles, a cycloadduct is formed as an intermediate which is then oxidized in situ to the final aromatic product. acs.org

Another powerful strategy for isoquinoline synthesis involves the insertion of a nitrogen atom into indene (B144670) scaffolds. Detailed mechanistic studies of this process, using an osmium nitride complex, have enabled the characterization of diverted intermediates, providing a foundational understanding of each step in the synthetic cycle, including insertion, aromatization, product release, and nitride regeneration. nih.gov Furthermore, hypervalent iodine-catalyzed reactions of isoquinoline with benzyl (B1604629) bromide are proposed to proceed through an initial quaternary ammonium (B1175870) salt intermediate. mdpi.com

Proposed pathways for other significant transformations include the Reissert-type substitution of isoquinolines, which involves its own characteristic intermediates. researchgate.net The table below summarizes key intermediates identified in various isoquinoline syntheses.

| Reaction Type | Key Intermediate(s) | Reference |

| Condensation of lithiated o-tolualdehyde imines with nitriles | Eneamido anion | nih.gov |

| Nickel-catalyzed cyclization of ortho-haloketoximes and alkynes | Isoquinoline N-oxide | nih.gov |

| Osmium-catalyzed nitrogen insertion into indenes | Diverted osmium-containing intermediates | nih.gov |

| Hypervalent iodine-catalyzed C-H functionalization with benzyl bromide | Quaternary ammonium salt | mdpi.com |

| Aza-Diels-Alder of benzyne with arylideneaminopyrroles | Cycloadduct | acs.org |

| Ruthenium-catalyzed oxidative annulation of 2-phenylbenzimidazoles | Aza-ruthena(II)-bicyclo-[3.2.0]-heptadiene | mdpi.com |

Role of Catalysts and Reaction Conditions in Controlling Regio- and Chemoselectivity

Catalysts and reaction conditions play a pivotal role in directing the outcome of chemical reactions, particularly in controlling which constitutional isomer (regioselectivity) or which functional group (chemoselectivity) is formed.

In the synthesis of substituted isoquinolines, transition metals are widely employed. Palladium catalysts, for instance, enable a sequential α-arylation and cyclization strategy that provides a regioselective route to polysubstituted isoquinolines. pnas.org Similarly, palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters proceeds with high regioselectivity. mdpi.com The choice of oxidant is also critical in these palladium-catalyzed systems, with silver salts often proving essential for the reaction to proceed efficiently. mdpi.com

Nickel catalysts have been shown to effectively catalyze the cyclization of ortho-iodoketoximes with alkynes to furnish 1,3,4-trisubstituted isoquinolines with high regioselectivity. nih.gov A broad range of 3d-transition metals, including manganese, iron, cobalt, and copper, have been utilized to catalyze various annulation reactions for isoquinoline synthesis under mild conditions, demonstrating broad substrate scope and high functional group tolerance. bohrium.com

A striking example of reaction control is the divergent synthesis of pyrroles and isoquinolines from ketoxime acetates and ynals. By simply switching the catalyst and solvent—from CuBr in acetonitrile (B52724) for pyrrole (B145914) synthesis to a [Cp*RhCl₂]₂/Cu(OAc)₂ co-catalyst system—the reaction pathway can be shifted from a formal [3+2] annulation to a [4+2] annulation, yielding isoquinolines with excellent regioselectivity. acs.orgnih.gov

Non-catalytic reaction parameters are also crucial. Temperature, for example, can dictate the product outcome. In the reaction of oxazoles with arynes, isoquinolines are formed at room temperature, whereas raising the temperature to 60 °C leads to the formation of bicyclic ethers instead. bohrium.com In Pictet-Spengler type reactions, substituents on the starting phenylethylamine ring are determinant for the regioselectivity of the cyclization, and the use of protic solvents can enhance the formation of the less sterically hindered product. researchgate.net

| Factor | Effect on Selectivity | Example Reaction | Reference |

| Catalyst | Switching from a Cu catalyst to a Rh/Cu co-catalyst changes the reaction from a [3+2] cycloaddition (forming pyrroles) to a [4+2] cycloaddition (forming isoquinolines). | Annulation of ketoxime acetates and ynals. | acs.orgnih.gov |

| Catalyst | Palladium catalysis allows for regioselective α-arylation and cyclization. | Synthesis of polysubstituted isoquinolines. | pnas.org |

| Reaction Temperature | Room temperature favors isoquinoline formation, while 60 °C favors bicyclic ether formation. | Reaction of oxazoles with arynes. | bohrium.com |

| Solvent and Substituents | Protic solvents and the electronic nature of substituents on the starting amine influence the regioselectivity of cyclization. | Pictet-Spengler synthesis of tetrahydroisoquinolines. | researchgate.net |

| Oxidant | The presence of a silver salt as an oxidant is crucial for the reaction to proceed, while other oxidants like Cu(OAc)₂ or O₂ are ineffective. | Palladium-catalyzed C–H activation/annulation of N-methoxybenzamides. | mdpi.com |

Computational Approaches in Reaction Mechanism Probing

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) and other computational approaches allow for the calculation of energy profiles, the characterization of transition states, and the evaluation of proposed mechanistic pathways.

For instance, computational studies at the M06/6-311G(d,p) and M06-2X/6-311+G(d,p) levels of theory have been employed to explore the detailed mechanism of isoquinoline ring-opening and denitrogenation in supercritical water. acs.orgresearchgate.net These calculations identified three potential reaction paths and determined the rate-limiting steps by calculating the energy barriers for each proposed elementary reaction. acs.orgresearchgate.net

In the gas-phase formation of quinoline (B57606) and isoquinoline from pyridinyl radicals and vinylacetylene, electronic structure calculations were combined with molecular beam experiments to unravel the reaction mechanism. osti.gov These calculations revealed that the reactions proceed over submerged barriers, meaning the transition state energy is below that of the separated reactants, explaining why the reaction is operational even at very low temperatures. osti.gov

Computational studies have also been instrumental in understanding the meta-C–H alkylation of isoquinolines. rsc.org These investigations unveiled an unprecedented C–N bond cleavage pathway that proceeds from the singlet excited state of an enamine-type intermediate, explaining the observed regioselectivity. rsc.org Similarly, the mechanism of nitrogen insertion into indenes to form isoquinolines, catalyzed by an osmium complex, was supported by computational studies that complemented experimental findings. nih.gov

Kinetic and Thermodynamic Parameters of Isoquinoline Forming Reactions

The kinetic and thermodynamic parameters of a reaction provide quantitative information about its rate and equilibrium position. While specific data for reactions involving 6-chloro-1-methylisoquinoline are not extensively documented, studies on the broader isoquinoline family offer valuable insights.

Computational studies on the degradation of isoquinoline have provided estimates for the activation energy barriers of key steps. For example, the uncatalyzed 1C–2N addition of a water molecule to the isoquinoline ring has a calculated energy barrier of 52.7 kcal/mol. acs.orgresearchgate.net The presence of water molecules acting as catalysts can significantly lower this barrier to 27.5 kcal/mol, demonstrating the kinetic impact of the reaction environment. acs.orgresearchgate.net For the formation of isoquinoline from a meta-pyridinyl radical and vinylacetylene, the barrier to addition is submerged, with the transition state calculated to be 1 kJ mol⁻¹ below the energy of the reactants, indicating a kinetically facile process. osti.gov

Thermodynamic properties for the parent compound, isoquinoline, have been determined through calorimetric measurements. These studies provide fundamental data such as the ideal-gas thermodynamic properties, including standard enthalpies and Gibbs energies of formation. osti.govnist.gov The resonance energy of isoquinoline, a measure of its aromatic stability, is approximately 222 kJ/mol. imperial.ac.uk Such thermodynamic data are crucial for understanding the driving forces of reactions that form or consume the isoquinoline ring system and for predicting the relative stabilities of reactants, intermediates, and products. osti.gov

Theoretical and Computational Chemistry Studies of 6 Chloro 1 Methylisoquinoline

Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the geometry and electronic properties of 6-Chloro-1-methylisoquinoline. Methods such as Density Functional Theory (DFT) are frequently employed for this purpose, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. tandfonline.com

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: This data is representative of a typical DFT (B3LYP/6-31G) calculation and serves an illustrative purpose.*

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-N2 | ~1.32 Å |

| Bond Length | C6-Cl | ~1.75 Å |

| Bond Length | C1-C(methyl) | ~1.51 Å |

| Bond Angle | C(methyl)-C1-N2 | ~122° |

| Bond Angle | C5-C6-C7 | ~120° |

A crucial aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and electronic excitability. schrodinger.com A large gap suggests high stability, whereas a small gap indicates the molecule is more easily excitable. schrodinger.com For isoquinoline (B145761) derivatives, these calculations provide insight into their electronic behavior. tandfonline.com

Table 2: Calculated Frontier Orbital Energies

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) | Source |

|---|---|---|---|---|

| Isoquinoline (parent) | -5.581 eV | 1.801 eV | 3.78 eV | tandfonline.com |

| This compound | N/A | ~4.2 eV (Estimated) |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for predicting the chemical reactivity of this compound. By analyzing its computed electronic properties, likely sites for electrophilic and nucleophilic attack can be identified.

One of the most effective tools for this is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.de The MEP visualizes the charge distribution across the molecule, using a color scale to indicate electron-rich and electron-poor regions. wolfram.comyoutube.com For this compound, the MEP map would show negative potential (red/yellow) near the electronegative nitrogen and chlorine atoms, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen atoms, highlighting electron-deficient areas. youtube.com

Frontier Molecular Orbital (FMO) theory further refines these predictions. The distribution of the HOMO indicates the most probable sites for electrophilic attack (where electron density can be donated from), while the LUMO distribution highlights sites susceptible to nucleophilic attack (where electrons can be accepted). DFT calculations on the related 6-Chloro-1-methylisoquinolin-3-amine suggest that the C4 position is a likely site for electrophilic activity. The presence of the electron-withdrawing chlorine atom at C6 makes this position a prime target for nucleophilic substitution reactions.

Table 3: Predicted Reactivity of this compound

| Reaction Type | Predicted Site(s) | Computational Rationale |

|---|---|---|

| Nucleophilic Aromatic Substitution | C6 | Strong electron-withdrawing effect of the chlorine atom, creating a positive partial charge on the carbon. Identified by LUMO distribution. |

| Electrophilic Aromatic Substitution | C4, C5, C8 | Predicted based on analysis of HOMO distribution and MEP maps, which indicate regions of higher electron density on the aromatic system away from the deactivating influence of the nitrogen and chlorine atoms. |

| Oxidation | N2, Methyl Group | The nitrogen atom's lone pair is a site for N-oxide formation. The methyl group can be oxidized to a carboxylic acid. |

Advanced Molecular Dynamics Simulations

While quantum mechanics provides a static, time-independent picture, Advanced Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. rsc.org MD simulations model the movements and interactions of atoms and molecules, providing insights into processes such as solvation and aggregation. researchgate.net

Although specific MD studies on this compound have not been published, the methodology can be readily applied. By placing the molecule in a simulated box of solvent molecules (such as water or an organic solvent like DMSO), its behavior in solution can be explored. researchgate.netnih.gov Such simulations can reveal how solvent molecules arrange around the solute, the strength of intermolecular interactions, and the molecule's diffusion coefficient.

Furthermore, MD simulations can be used to study the aggregation of small aromatic molecules. rsc.orgmdpi.com These simulations can predict whether this compound molecules tend to stack together in solution through pi-pi interactions and London dispersion forces, and what configurations (e.g., parallel-displaced or T-shaped) are most favorable. rsc.org

Table 4: Potential Applications of MD Simulations for this compound

| Simulation Type | System Setup | Properties to Investigate |

|---|---|---|

| Solvation Study | One molecule of this compound in a box of solvent (e.g., water, ethanol). | Solvation free energy, radial distribution functions, hydrogen bonding dynamics, diffusion coefficient. acs.org |

| Aggregation Study | Multiple molecules of this compound in a solvent box. | Tendency to form clusters, preferred stacking geometries (pi-pi stacking), potential of mean force for dimerization. mdpi.com |

Investigation of Structure-Property Relationships (excluding biological activity)

A primary goal of computational chemistry is to establish clear relationships between a molecule's computed structural and electronic features and its macroscopic physical properties. For this compound, several such connections can be drawn.

The HOMO-LUMO energy gap, as determined by quantum calculations, is directly related to the energy of the lowest-energy electronic excitation. schrodinger.com This value can be used to predict the wavelength of light the molecule will absorb in the UV-Visible spectrum. A larger gap (~4.2 eV) suggests that this compound would absorb light at shorter wavelengths in the UV region.

Finally, properties like the molecular electrostatic potential and molecular shape govern how molecules interact with each other in the solid state. These interactions, including hydrogen bonding and pi-stacking, determine the crystal lattice structure, which in turn influences physical properties such as melting point and density. researchgate.net

Table 5: Linking Computational Parameters to Physical Properties

| Computational Parameter | Related Physical Property | Relationship |

|---|---|---|

| Dipole Moment | Solubility, Boiling Point | A higher dipole moment indicates greater polarity, leading to better solubility in polar solvents and stronger dipole-dipole intermolecular forces. tandfonline.com |

| HOMO-LUMO Gap | UV-Vis Absorption | The energy of the gap corresponds to the energy of a photon required for the lowest-energy electronic transition. schrodinger.com |

| Molecular Surface Area & Shape | Volatility, Viscosity | Larger surface area leads to stronger London dispersion forces, generally resulting in lower volatility and higher viscosity. |

| MEP and Intermolecular Forces | Melting Point, Crystal Structure | The nature and strength of intermolecular interactions (e.g., C-H···Cl, π-π stacking) predicted from MEP and MD studies determine the crystal packing efficiency and lattice energy. researchgate.net |

Advanced Applications in Organic and Materials Synthesis

Role as a Chemical Building Block for Complex Molecules and Heterocyclic Frameworks

The intrinsic reactivity of the 6-chloro-1-methylisoquinoline core makes it a valuable starting material for synthesizing intricate molecular architectures. The chlorine atom at the C-6 position is particularly useful as it can be substituted through various cross-coupling reactions, allowing for the introduction of new functional groups and the extension of the molecular framework.

Research has demonstrated that the isoquinoline (B145761) nucleus is a "privileged scaffold" in medicinal chemistry, frequently embedded within complex natural products and pharmacologically active molecules. nih.gov Synthetic chemists leverage this by using substituted isoquinolines like this compound to build even more elaborate heterocyclic systems. For example, palladium-catalyzed reactions can be used to fuse additional rings onto the isoquinoline structure, creating polycyclic frameworks. nih.gov Similarly, the development of 2-chloroquinoline-based heterocyclic frameworks has been explored for creating dual inhibitors of viral enzymes, where the chloro group acts as a key reactive site for binding. nih.gov Such strategies highlight how the chloro-substituted isoquinoline can be a linchpin in the assembly of complex, multi-ring systems.

One common approach involves the cyclization of precursors to form the isoquinoline ring itself, which can then be further functionalized. Alternatively, pre-existing chloro-substituted isoquinolines are used in reactions such as amination to introduce new functionalities. For instance, palladium-catalyzed amination is a known method for converting chloro-arenes into amino derivatives, a transformation applicable to the 6-chloro position of this isoquinoline.

The table below summarizes representative transformations where a chloro-substituted quinoline (B57606) or isoquinoline is used as a building block.

| Reaction Type | Reagent/Catalyst | Resulting Structure | Application Area |

| Covalent Inhibition | Cysteine residue of a protease | Thioether-linked protein-inhibitor complex | Antiviral Drug Design nih.gov |

| Amination | Ammonia or primary amines / Pd(OAc)₂, Xantphos | Amino-substituted isoquinolines | Chemical Synthesis |

| Cyclization | Aromatic aldehydes / LDA, Triethylsilane | Fused polycyclic aromatic systems | Heterocyclic Chemistry researchgate.net |

Integration into Novel Catalytic Systems as Ligands or Precursors

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows this compound and its derivatives to function as ligands in the formation of organometallic complexes, which can serve as catalysts. The electronic properties of the ligand, influenced by the electron-withdrawing chloro group and the electron-donating methyl group, can modulate the reactivity and selectivity of the metal center.

Chiral ligands based on related quinoline and isoquinoline backbones have been successfully employed in asymmetric catalysis. mdpi.com For example, chiral diamines derived from the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium and ruthenium complexes for asymmetric transfer hydrogenation reactions. mdpi.com These reactions are crucial for producing enantiomerically pure compounds, which are vital in the pharmaceutical industry. While this specific application uses a tetrahydroisoquinoline, the principle extends to the aromatic isoquinoline scaffold of this compound, which could be chemically modified to create novel chiral ligands. The pyridine (B92270) core within these ligands imparts significant chemical stability to the resulting metal complexes, allowing them to function under various conditions, including in aqueous media. mdpi.com

The development of such catalysts is a dynamic area of research, with a focus on creating more robust and selective systems as alternatives to established catalysts like those based on TsDPEN (N-tosyl-1,2-diphenylethylene-1,2-diamine). mdpi.com The functional groups on this compound provide handles for chemists to synthesize precursor molecules that can be integrated into these next-generation catalytic systems.

Strategies for Diversity-Oriented Synthesis Using the Isoquinoline Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules from a common starting material. nih.gov This approach is critical for building compound libraries for high-throughput screening in drug and probe discovery. nih.gov The goal is to explore a wide range of chemical space to identify molecules with novel biological activities. nih.gov

The isoquinoline scaffold is an excellent starting point for DOS because it provides a rigid core that can be systematically and variably functionalized. nih.gov Starting with a common intermediate like this compound, chemists can employ a series of branching reaction pathways to create a library of distinct molecules. The different reactive sites—the chloro group, the methyl group, and various positions on the aromatic rings—can be independently modified.

Key strategies for achieving scaffold diversity with an isoquinoline core include:

Functional Group Interconversion: Converting the chloro or methyl group into other functionalities (e.g., amines, ethers, nitriles).

Cross-Coupling Reactions: Using the chloro group as a handle for Suzuki, Stille, or Buchwald-Hartwig reactions to append different aryl, alkyl, or heterocyclic groups.

Ring-Forming Reactions: Employing cascade or multi-component reactions to build additional rings onto the existing isoquinoline framework, leading to complex polycyclic structures. nih.gov

This synthetic approach allows for the creation of libraries where not only the peripheral substituents change but the core molecular framework itself is altered, a key goal of modern scaffold diversity synthesis. nih.govnih.gov

Computational Design and Development of Related Isoquinoline Derivatives with Tunable Chemical Properties

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, accelerating the discovery process. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are used to predict how modifications to a parent structure, like this compound, will affect its chemical and biological behavior. mdpi.com

Structure-based drug design (SBDD) is a prominent example of this approach. nih.gov If the isoquinoline core is identified as a potential binder to a biological target (e.g., an enzyme's active site), computational models can be used to design derivatives that enhance this binding. For instance, researchers designing inhibitors for p21-activated kinase 4 (PAK4) used X-ray crystallography and SBDD to guide the synthesis of quinazoline (B50416) derivatives with improved potency and selectivity. nih.gov A similar methodology can be applied to this compound, where docking simulations would predict how different substituents at the C-6 position (replacing the chlorine) or other positions might improve interactions with a target protein.

Computational methods are also used to tune physicochemical properties. DFT calculations can predict electronic properties, such as the HOMO-LUMO gap and molecular electrostatic potential, which are relevant to a molecule's reactivity and its potential use in materials science (e.g., as organic semiconductors or fluorosensors). nih.govresearchgate.net Time-dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, aiding in the design of new dyes or photosensitizers. By simulating various derivatives of this compound in silico, researchers can prioritize the synthesis of only the most promising candidates, saving significant time and resources. mdpi.comnih.gov

The table below outlines computational methods and their applications in designing isoquinoline derivatives.

| Computational Method | Application | Predicted Properties | Reference Example |

| Molecular Docking | Drug Design, Target Identification | Binding affinity, binding mode, protein-ligand interactions | Design of mTOR or PAK4 inhibitors mdpi.comnih.gov |

| Molecular Dynamics (MD) | Stability Analysis | Conformational stability of ligand-protein complex over time | Evaluation of mTOR inhibitors mdpi.com |

| Density Functional Theory (DFT) | Reactivity & Electronic Properties | HOMO-LUMO energies, electrostatic potential, reaction mechanisms | Confirmation of experimental results researchgate.net |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | UV-Vis absorption spectra (λmax) | Characterization of novel compounds |

Q & A

Basic: What are the optimal synthetic routes for 6-Chloro-1-methylisoquinoline, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization of ortho-substituted benzylamines or palladium-catalyzed coupling. For example:

- Palladium-catalyzed cyclization : Using ortho-iodobenzaldehyde with terminal acetylenes followed by copper-catalyzed cyclization yields the isoquinoline core. Microwave irradiation can reduce reaction time by 30–50% .

- Chlorination : Post-synthetic chlorination with reagents like PCl₅ or SOCl₂ introduces the chloro group. Temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and purity (≥95% with optimized conditions) .

Key Variables Table:

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temps favor chlorination but risk decomposition |

| Solvent | DMF or THF | Polar aprotic solvents enhance reaction kinetics |

| Catalyst Loading | 5–10 mol% Pd | Excess catalyst may increase side products |

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 45–50 ppm for methyl groups) .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 178.05 for C₁₀H₉ClN₂) and fragmentation patterns .

- HPLC-PDA : Quantifies purity (>98% with C18 columns, 70:30 acetonitrile/water mobile phase) .

Reproducibility Tip : Always include internal standards (e.g., tetramethylsilane for NMR) and validate methods against reference spectra from peer-reviewed databases.

Basic: What are the common reaction pathways for modifying this compound?

Methodological Answer:

- Nucleophilic Substitution : Chlorine at position 6 reacts with amines (e.g., benzylamine) in DMSO at 60°C, yielding 6-amino derivatives .

- Oxidation : KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid .

- Reduction : Hydrogenation with Pd/C (1 atm H₂) saturates the isoquinoline ring, forming tetrahydro derivatives .

Reaction Table:

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Substitution | Benzylamine, DMSO | 6-Benzylamino-1-methylisoquinoline | 75–85 |

| Oxidation | KMnO₄, H₂SO₄ | 6-Chloro-1-isoquinolinecarboxylic acid | 60–70 |

Advanced: How can DFT calculations predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311G**) models HOMO-LUMO gaps (≈4.2 eV) and electrostatic potential surfaces. Key steps:

Geometry Optimization : Minimize energy using gradient-corrected exchange-correlation functionals .

Solvent Effects : Include PCM models (e.g., water) to simulate reactivity in biological systems .

TD-DFT : Predict UV-Vis spectra (λmax ≈ 270 nm) for comparison with experimental data .

Validation : Compare computed IR spectra with experimental data; deviations >5% suggest recalibration of basis sets.

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitutions of this compound?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : The chloro group is electron-withdrawing (-I effect), directing electrophiles to position 5 or 8. Methyl at position 1 exerts a weak +I effect, favoring meta-directing .

- Kinetic vs. Thermodynamic Control : Nitration at 0°C (HNO₃/H₂SO₄) yields 5-nitro derivatives (kinetic), while 80°C favors 8-nitro (thermodynamic) due to steric relief .

Mechanistic Evidence : Isotopic labeling (²H) and Hammett plots confirm electronic effects dominate steric factors in regioselectivity .

Advanced: How to resolve contradictions in reported yields from different synthetic protocols?

Methodological Answer:

- Variable Screening : Use Design of Experiments (DoE) to test interactions between temperature, solvent, and catalyst. For example, a 2³ factorial design identifies optimal Pd catalyst loading (7.5 mol%) in microwave-assisted synthesis .

- Side Reaction Analysis : GC-MS traces often reveal byproducts like dechlorinated isomers (e.g., 6-H-1-methylisoquinoline) in reductive conditions .

Case Study : Conflicting yields (60% vs. 85%) in palladium-catalyzed routes were traced to trace oxygen levels affecting catalyst turnover .

Advanced: What strategies are used to study this compound’s interactions with pharmacological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Models binding to kinase domains (e.g., EGFR; ΔG ≈ -9.2 kcal/mol) .

- SAR Studies : Methyl-to-cyclopropyl substitution at position 1 increases lipophilicity (logP from 2.1 to 2.8), enhancing blood-brain barrier penetration .

- In Vitro Assays : IC₅₀ values against cancer cell lines (e.g., MCF-7: 12 µM) validate computational predictions .

Validation : Cross-validate docking results with mutagenesis studies (e.g., K72A mutations in EGFR reduce binding affinity by 50%) .

Advanced: How do solvent effects modulate the reaction pathways of this compound?

Methodological Answer:

- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states in SNAr reactions, accelerating substitution 2-fold vs. aprotic solvents .

- Dielectric Constant (ε) : High-ε solvents (e.g., DMSO, ε = 47) enhance charge separation in EAS, favoring nitration over sulfonation .

Solvent Screening Table:

| Solvent | ε | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMSO | 47 | 0.45 |

| THF | 7.6 | 0.22 |

| Toluene | 2.4 | 0.08 |

Advanced: What isotopic labeling techniques trace metabolic pathways of this compound derivatives?

Methodological Answer:

- ¹³C-Labeling : Introduce ¹³C at the methyl group via [¹³C]-CH₃I alkylation. LC-MS/MS tracks metabolites in hepatic microsomes .

- Deuterium Exchange : H/D exchange at position 3 (using D₂O/K₂CO₃) identifies oxidation sites via ²H NMR shifts .

Case Study : ¹⁴C-labeled derivatives revealed 85% renal excretion in rodent models, informing pharmacokinetic models .

Advanced: How to design this compound derivatives for selective kinase inhibition?

Methodological Answer:

Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance ATP-binding pocket affinity .

3D-QSAR : CoMFA models (q² > 0.6) optimize steric/electronic fit to kinase domains .

Selectivity Screening : Profile derivatives against kinase panels (e.g., 400-kinase assay) to minimize off-target effects .

Example Derivative : 6-Chloro-1-(3-trifluoromethylphenyl)isoquinoline shows 100-fold selectivity for ABL1 over SRC kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.